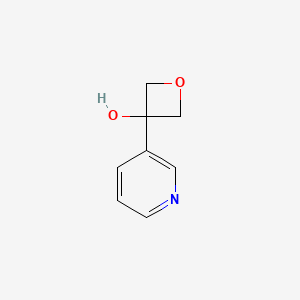

3-(3-Pyridinyl)-3-oxetanol

Descripción general

Descripción

The compound “3-(3-Pyridinyl)-3-oxetanol” appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and an oxetane ring, which is a four-membered cyclic ether. The presence of these functional groups could potentially impart interesting chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of “3-(3-Pyridinyl)-3-oxetanol” would likely be influenced by the presence of the pyridine and oxetane rings. Pyridine is a planar molecule, while oxetane has a puckered ring structure .Chemical Reactions Analysis

Again, while specific reactions involving “3-(3-Pyridinyl)-3-oxetanol” are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Pyridinyl)-3-oxetanol” would be influenced by its functional groups. For instance, the pyridine ring is basic and can participate in hydrogen bonding, while the oxetane ring is an ether and could influence the compound’s solubility .Aplicaciones Científicas De Investigación

Polyhydroxyalkanoates Production from CO2

A study on microbial production of poly-D-3-hydroxybutyrate (P(3HB)) from CO2 by Ralstonia eutropha highlights the biotechnological applications of using CO2 as a substrate for producing biodegradable polymers. The efficient utilization of CO2, alongside hydrogen and oxygen, demonstrates a sustainable approach to producing valuable compounds, suggesting potential for 3-(3-Pyridinyl)-3-oxetanol in similar carbon capture and utilization strategies (Ishizaki, Tanaka, & Taga, 2001).

Therapeutic Applications of Oxadiazole Derivatives

Research exploring the therapeutic worth of 1,3,4-oxadiazole compounds, which share a structural feature with pyridine-type nitrogen atoms, outlines their effective binding with enzymes and receptors in biological systems. This suggests that 3-(3-Pyridinyl)-3-oxetanol could be investigated for similar biological interactions and potential therapeutic applications, given its pyridinyl group (Verma et al., 2019).

Catalytic Applications in Oxygen Reduction

The study of metal-nitrogen-carbon catalysts for electrochemical reduction of O2, where pyridinic nitrogen plays a crucial role, underscores the importance of nitrogen-containing ligands in developing sustainable catalysts for fuel cells. This indicates potential catalytic applications for 3-(3-Pyridinyl)-3-oxetanol in energy-related research (Li & Jaouen, 2018).

Laccases in Biotechnological Processes

Laccases, known for their ability to oxidize phenolic and non-phenolic lignin-related compounds, have applications in detoxifying industrial effluents, bioremediation, and other environmental technologies. The versatility of laccases in addressing environmental pollutants suggests that compounds like 3-(3-Pyridinyl)-3-oxetanol could be explored as substrates or modulators in similar enzymatic processes (Couto & Herrera, 2006).

Sorption of Metal Ions

The use of carbon nanotubes for sorption of divalent metal ions from aqueous solutions, where surface functionalization plays a critical role, points to the importance of chemical interactions in environmental remediation. The structural features of 3-(3-Pyridinyl)-3-oxetanol could make it a candidate for functionalization or modification of sorbents aimed at metal ion capture (Rao, Lu, & Su, 2007).

Mecanismo De Acción

Target of Action

It is structurally similar to imidacloprid, a neonicotinoid insecticide . Neonicotinoids act on the central nervous system of insects, specifically targeting the nicotinic acetylcholine receptors .

Mode of Action

Specifically, it could cause a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, it may prevent acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

Neonicotinoids like imidacloprid have been shown to affect various metabolic processes, particularly glycolysis, to support cell growth and survival .

Pharmacokinetics

Similar compounds like amifampridine are quickly and almost completely absorbed from the gut . The compound’s bioavailability would be influenced by these properties.

Result of Action

Based on its structural similarity to imidacloprid, it may lead to paralysis and eventual death in insects .

Action Environment

Imidacloprid, a similar compound, is known to be highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . These properties could potentially apply to 3-(3-Pyridinyl)-3-oxetanol as well.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyridin-3-yloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(5-11-6-8)7-2-1-3-9-4-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGSGLSJYSOXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)oxetan-3-ol | |

CAS RN |

1401967-56-3 | |

| Record name | 3-(pyridin-3-yl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)

![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)

![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)